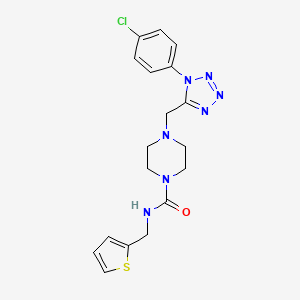

4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide

Description

This compound is a piperazine-carboxamide derivative featuring a tetrazole ring substituted with a 4-chlorophenyl group and a thiophen-2-ylmethyl side chain. The tetrazole group is notable for its metabolic stability and bioisosteric equivalence to carboxylic acids, while the thiophene moiety may enhance lipophilicity and membrane permeability .

Properties

IUPAC Name |

4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN7OS/c19-14-3-5-15(6-4-14)26-17(21-22-23-26)13-24-7-9-25(10-8-24)18(27)20-12-16-2-1-11-28-16/h1-6,11H,7-10,12-13H2,(H,20,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGCKSIFETHYJRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)Cl)C(=O)NCC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN7OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide is a novel piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 388.89 g/mol. The structure features a piperazine ring, a tetrazole moiety, and a thiophene group, which are known to contribute to various biological activities.

Antimicrobial Properties

Research indicates that tetrazole derivatives exhibit significant antimicrobial activity. For instance, compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. A study reported that tetrazole-based compounds showed minimum inhibitory concentrations (MIC) as low as 2 µg/mL against certain bacterial strains, suggesting strong antibacterial properties .

Anticancer Activity

Tetrazole derivatives have been implicated in anticancer research. The presence of the piperazine moiety in this compound may enhance its ability to interact with biological targets involved in cancer proliferation. In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines, with IC50 values indicating potent activity . Further investigation into this specific compound could reveal similar anticancer properties.

Neuropharmacological Effects

Preliminary studies suggest that piperazine derivatives can exhibit anxiolytic-like effects. For example, compounds structurally related to this one have been evaluated in animal models demonstrating reduced anxiety-like behavior in elevated plus maze tests . This suggests potential applications in treating anxiety disorders.

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various tetrazole derivatives, including the target compound. Results indicated that the compound exhibited an IC50 value of 2.14 µM against urease, highlighting its potential as a urease inhibitor, which is crucial for treating infections caused by urease-producing bacteria .

Case Study 2: Anticancer Potential

In a cancer cell line study, another tetrazole derivative was shown to inhibit cell growth significantly at concentrations as low as 10 µM. This suggests that the structure of this compound may confer similar anticancer properties .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The compound shares structural motifs with several piperazine-carboxamide derivatives documented in the literature. Below is a comparative analysis based on substituent variations and reported properties:

Functional Group Analysis

- Tetrazole vs.

- Thiophene vs. Benzodioxole/Chlorophenyl : The thiophen-2-ylmethyl group offers π-π stacking capabilities distinct from benzodioxole () or plain chlorophenyl (), which may alter binding to aromatic-rich pockets .

- Piperazine Conformation : The chair conformation observed in N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide () is likely conserved in the target compound, ensuring minimal steric hindrance during receptor engagement .

Pharmacokinetic and Electronic Properties

- Lipophilicity : The thiophene and tetrazole groups likely increase logP compared to benzodioxole or fluorophenyl analogues, favoring blood-brain barrier penetration .

- Electrostatic Potential: Computational tools like Multiwfn () could predict electron-rich regions (e.g., tetrazole nitrogen lone pairs) for hydrogen bonding, a feature absent in carbothioamide derivatives ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.